Patent-Cited Role as Key Intermediate in Olprinone PDE III Inhibitor Synthesis Distinguishes 6-Bromo-3-methylimidazo[1,2-A]pyridine from Non-6-Halogenated Analogs
6-Bromo-3-methylimidazo[1,2-A]pyridine is specifically cited in patent literature as the critical synthetic intermediate for Olprinone, a selective phosphodiesterase III (PDE III) inhibitor used clinically for acute heart failure . This established synthetic pathway distinguishes the 6-bromo-3-methyl substitution pattern from analogs lacking the 6-bromo handle (e.g., 3-methylimidazo[1,2-a]pyridine) or bearing alternative halogens, which are not cited as intermediates in the Olprinone synthetic route.
| Evidence Dimension | Established synthetic utility as pharmaceutical intermediate |
|---|---|
| Target Compound Data | Directly cited in patent literature as intermediate for Olprinone PDE III inhibitor synthesis |
| Comparator Or Baseline | Non-6-halogenated imidazo[1,2-a]pyridine analogs (e.g., 3-methylimidazo[1,2-a]pyridine, unsubstituted parent scaffold) |
| Quantified Difference | Specific pathway documentation present for target compound; no equivalent patent citation for comparator analogs in PDE III inhibitor context |
| Conditions | Patent literature and synthetic route documentation for cardiovascular drug development |
Why This Matters
For procurement decisions in cardiovascular drug discovery programs targeting PDE III, this compound offers a literature-validated synthetic entry point that alternative halogen isomers or non-brominated analogs cannot provide.
